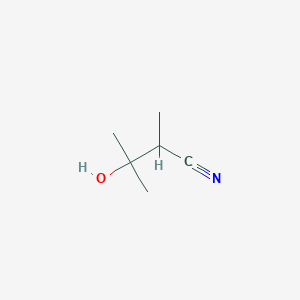
2-Cyclopenten-1-one, 3-methyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-methyl-2-propyl- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group and additional methyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-propyl- can be achieved through several methods. One common approach involves the Claisen condensation of appropriate esters followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-propyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a similar structure but without the methyl and propyl substituents.
Cyclohexenone: A related compound with a six-membered ring instead of a five-membered ring.
Cycloheptenone: Another analog with a seven-membered ring.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-propyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it valuable for specialized applications where other cyclopentenones may not be suitable .
Properties
CAS No. |
50397-91-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methyl-2-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-3-4-8-7(2)5-6-9(8)10/h3-6H2,1-2H3 |
InChI Key |
IAGSPEBQNJDWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
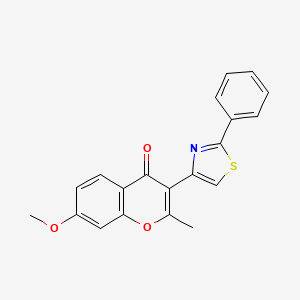
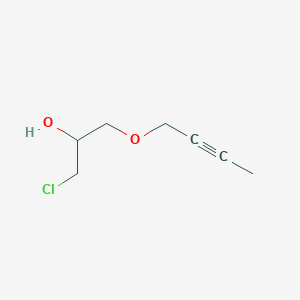
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
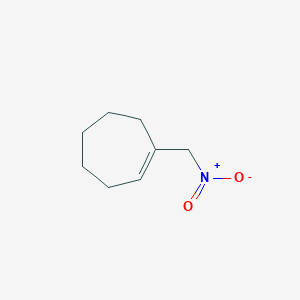
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

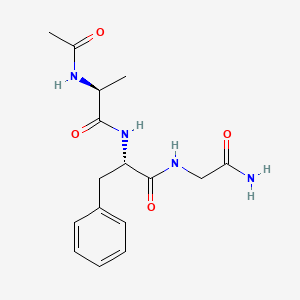
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)

